WY-50295

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

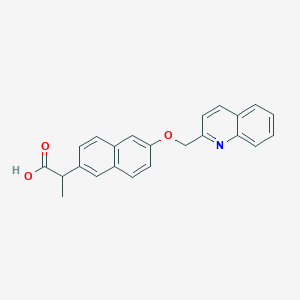

C23H19NO3 |

|---|---|

分子量 |

357.4 g/mol |

IUPAC名 |

2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |

InChIキー |

QWFAMXAVDCZEBZ-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Dual-Acting Anti-Inflammatory Mechanism of WY-50295: A Technical Overview

For Immediate Release

This technical guide delineates the mechanism of action of WY-50295, a potent and selective orally active agent with significant potential in managing leukotriene-dependent inflammatory conditions. Developed to target the arachidonic acid cascade, this compound exhibits a dual mechanism, functioning as both a 5-lipoxygenase (5-LO) inhibitor and a leukotriene D4 (LTD4) receptor antagonist. This document provides an in-depth summary of its pharmacological profile, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound primarily functions as a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By inhibiting 5-LO, this compound effectively reduces the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Furthermore, this compound demonstrates a secondary mechanism as an antagonist of the LTD4 receptor.[2] This dual action not only prevents the formation of leukotrienes but also blocks the effects of any remaining LTD4 at its receptor, leading to a more comprehensive blockade of this inflammatory pathway. This complementary activity contributes to its efficacy in mitigating allergic bronchoconstriction.[2]

The inhibitory action of this compound is selective for 5-lipoxygenase. At concentrations effective for 5-LO inhibition, it does not significantly affect the activity of other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, or prostaglandin (B15479496) H synthetase.[1]

A notable characteristic of this compound is the species-specific difference in its activity in whole blood. While it effectively inhibits leukotriene production in rat whole blood, its activity is significantly diminished in human whole blood.[3] This discrepancy is attributed to a high-affinity binding of this compound to human serum albumin, which reduces its availability to act on 5-lipoxygenase in human neutrophils.[3]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound

| Cell/Enzyme System | Species | IC50 (µM) |

| Peritoneal Exudate Cells | Rat | 0.055 |

| Macrophages | Mouse | 0.16 |

| Peripheral Neutrophils | Human | 1.2 |

| Blood Leukocytes | Rat | 8.1 |

| Fragmented Lung (Peptidoleukotriene Release) | Guinea Pig | 0.63 |

| Soluble 5-Lipoxygenase | Guinea Pig | 5.7 |

| Whole Blood Leukocytes (LTB4 Formation) | Rat | 40 |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route | ED50 (mg/kg) |

| Ex vivo LTB4 Production | Rat | Inhibition of LTB4 in blood leukocytes | p.o. | 19.6 |

| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | i.v. | 2.5 |

| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | p.o. | 7.3 |

| LTD4-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | i.v. | 1.3 |

| LTD4-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | p.o. | 6.6 |

Signaling Pathway and Experimental Workflow

The mechanism of this compound can be visualized through the following signaling pathway and a generalized experimental workflow for assessing its 5-lipoxygenase inhibitory activity.

Experimental Protocols

The pharmacological characterization of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are summaries of the key experimental methodologies.

In Vitro 5-Lipoxygenase Inhibition Assays

-

Cell Preparation: Leukocytes, such as peritoneal exudate cells from rats, mouse macrophages, or human peripheral neutrophils, were isolated and purified using standard cell separation techniques.[1]

-

Inhibition Assay: The isolated cells were pre-incubated with varying concentrations of this compound or a vehicle control. Following pre-incubation, leukotriene synthesis was initiated by the addition of a calcium ionophore (e.g., A23187).[3]

-

Quantification of Leukotrienes: The reaction was terminated, and the generated leukotrienes, particularly LTB4, were extracted and quantified using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[1][3]

-

IC50 Determination: The concentration of this compound that produced a 50% inhibition of leukotriene production was determined to be the IC50 value.

Ex Vivo Leukotriene B4 Production in Rats

-

Dosing: Rats were administered this compound orally.[1]

-

Blood Collection: At various time points after dosing, blood samples were collected.

-

Leukotriene Synthesis Stimulation: Whole blood was stimulated with a calcium ionophore to induce LTB4 production by leukocytes.[1]

-

Analysis: The amount of LTB4 produced was quantified, and the dose of this compound that resulted in a 50% reduction in LTB4 synthesis compared to vehicle-treated animals was determined as the ED50.[1]

In Vivo Models of Allergic Bronchoconstriction in Guinea Pigs

-

Sensitization: Guinea pigs were sensitized to an allergen, typically ovalbumin.[1]

-

Drug Administration: this compound was administered either intravenously or orally at different pretreatment times before the allergen challenge.[1]

-

Allergen Challenge: The sensitized guinea pigs were challenged with an intravenous injection of ovalbumin to induce bronchoconstriction.[1]

-

Measurement of Bronchoconstriction: Changes in airway resistance or another measure of bronchoconstriction were monitored.

-

ED50 Calculation: The dose of this compound that caused a 50% inhibition of the allergen-induced bronchoconstriction was calculated as the ED50.[1]

LTD4 Receptor Antagonism Assay

-

Tissue Preparation: Isolated guinea pig trachea preparations were used.[2]

-

Assay: The ability of this compound to antagonize LTD4-induced contractions of the tracheal tissue was measured.[2]

-

pA2 Value Determination: The pA2 value, a measure of antagonist potency, was calculated to be 6.06.[2]

Conclusion

This compound is a novel compound with a dual mechanism of action, potently inhibiting 5-lipoxygenase and antagonizing the LTD4 receptor. Its efficacy has been demonstrated in a range of in vitro and in vivo models, highlighting its potential for the treatment of leukotriene-mediated inflammatory disorders. The significant species difference in its activity in whole blood, due to binding to human serum albumin, is a critical consideration for its clinical development and translation. This technical guide provides a comprehensive overview of the mechanism, potency, and experimental basis for the pharmacological activity of this compound.

References

The Dual-Acting Anti-Inflammatory Mechanism of WY-50295: A Technical Overview

For Immediate Release

This technical guide delineates the mechanism of action of WY-50295, a potent and selective orally active agent with significant potential in managing leukotriene-dependent inflammatory conditions. Developed to target the arachidonic acid cascade, this compound exhibits a dual mechanism, functioning as both a 5-lipoxygenase (5-LO) inhibitor and a leukotriene D4 (LTD4) receptor antagonist. This document provides an in-depth summary of its pharmacological profile, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound primarily functions as a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By inhibiting 5-LO, this compound effectively reduces the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Furthermore, this compound demonstrates a secondary mechanism as an antagonist of the LTD4 receptor.[2] This dual action not only prevents the formation of leukotrienes but also blocks the effects of any remaining LTD4 at its receptor, leading to a more comprehensive blockade of this inflammatory pathway. This complementary activity contributes to its efficacy in mitigating allergic bronchoconstriction.[2]

The inhibitory action of this compound is selective for 5-lipoxygenase. At concentrations effective for 5-LO inhibition, it does not significantly affect the activity of other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, or prostaglandin H synthetase.[1]

A notable characteristic of this compound is the species-specific difference in its activity in whole blood. While it effectively inhibits leukotriene production in rat whole blood, its activity is significantly diminished in human whole blood.[3] This discrepancy is attributed to a high-affinity binding of this compound to human serum albumin, which reduces its availability to act on 5-lipoxygenase in human neutrophils.[3]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound

| Cell/Enzyme System | Species | IC50 (µM) |

| Peritoneal Exudate Cells | Rat | 0.055 |

| Macrophages | Mouse | 0.16 |

| Peripheral Neutrophils | Human | 1.2 |

| Blood Leukocytes | Rat | 8.1 |

| Fragmented Lung (Peptidoleukotriene Release) | Guinea Pig | 0.63 |

| Soluble 5-Lipoxygenase | Guinea Pig | 5.7 |

| Whole Blood Leukocytes (LTB4 Formation) | Rat | 40 |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route | ED50 (mg/kg) |

| Ex vivo LTB4 Production | Rat | Inhibition of LTB4 in blood leukocytes | p.o. | 19.6 |

| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | i.v. | 2.5 |

| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | p.o. | 7.3 |

| LTD4-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | i.v. | 1.3 |

| LTD4-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | p.o. | 6.6 |

Signaling Pathway and Experimental Workflow

The mechanism of this compound can be visualized through the following signaling pathway and a generalized experimental workflow for assessing its 5-lipoxygenase inhibitory activity.

Experimental Protocols

The pharmacological characterization of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are summaries of the key experimental methodologies.

In Vitro 5-Lipoxygenase Inhibition Assays

-

Cell Preparation: Leukocytes, such as peritoneal exudate cells from rats, mouse macrophages, or human peripheral neutrophils, were isolated and purified using standard cell separation techniques.[1]

-

Inhibition Assay: The isolated cells were pre-incubated with varying concentrations of this compound or a vehicle control. Following pre-incubation, leukotriene synthesis was initiated by the addition of a calcium ionophore (e.g., A23187).[3]

-

Quantification of Leukotrienes: The reaction was terminated, and the generated leukotrienes, particularly LTB4, were extracted and quantified using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[1][3]

-

IC50 Determination: The concentration of this compound that produced a 50% inhibition of leukotriene production was determined to be the IC50 value.

Ex Vivo Leukotriene B4 Production in Rats

-

Dosing: Rats were administered this compound orally.[1]

-

Blood Collection: At various time points after dosing, blood samples were collected.

-

Leukotriene Synthesis Stimulation: Whole blood was stimulated with a calcium ionophore to induce LTB4 production by leukocytes.[1]

-

Analysis: The amount of LTB4 produced was quantified, and the dose of this compound that resulted in a 50% reduction in LTB4 synthesis compared to vehicle-treated animals was determined as the ED50.[1]

In Vivo Models of Allergic Bronchoconstriction in Guinea Pigs

-

Sensitization: Guinea pigs were sensitized to an allergen, typically ovalbumin.[1]

-

Drug Administration: this compound was administered either intravenously or orally at different pretreatment times before the allergen challenge.[1]

-

Allergen Challenge: The sensitized guinea pigs were challenged with an intravenous injection of ovalbumin to induce bronchoconstriction.[1]

-

Measurement of Bronchoconstriction: Changes in airway resistance or another measure of bronchoconstriction were monitored.

-

ED50 Calculation: The dose of this compound that caused a 50% inhibition of the allergen-induced bronchoconstriction was calculated as the ED50.[1]

LTD4 Receptor Antagonism Assay

-

Tissue Preparation: Isolated guinea pig trachea preparations were used.[2]

-

Assay: The ability of this compound to antagonize LTD4-induced contractions of the tracheal tissue was measured.[2]

-

pA2 Value Determination: The pA2 value, a measure of antagonist potency, was calculated to be 6.06.[2]

Conclusion

This compound is a novel compound with a dual mechanism of action, potently inhibiting 5-lipoxygenase and antagonizing the LTD4 receptor. Its efficacy has been demonstrated in a range of in vitro and in vivo models, highlighting its potential for the treatment of leukotriene-mediated inflammatory disorders. The significant species difference in its activity in whole blood, due to binding to human serum albumin, is a critical consideration for its clinical development and translation. This technical guide provides a comprehensive overview of the mechanism, potency, and experimental basis for the pharmacological activity of this compound.

References

The Biochemical Pathway of WY-50295: A Dual Inhibitor of 5-Lipoxygenase and Leukotriene D4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WY-50295 is a potent and orally active compound that demonstrates a dual mechanism of action by inhibiting the 5-lipoxygenase (5-LO) enzyme and antagonizing the leukotriene D4 (LTD4) receptor. This dual activity makes it a significant subject of interest for therapeutic intervention in inflammatory and allergic conditions, such as asthma. This technical guide provides a comprehensive overview of the biochemical pathway of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of a variety of inflammatory diseases. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Cysteinyl leukotrienes, particularly LTD4, are potent bronchoconstrictors and pro-inflammatory mediators that exert their effects through specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

This compound, as a tromethamine salt, has been identified as a potent inhibitor of 5-LO, thereby blocking the production of all leukotrienes.[1][2] Furthermore, it acts as a competitive antagonist at the LTD4 receptor, preventing the downstream signaling cascade initiated by LTD4.[2] This dual inhibitory action provides a comprehensive blockade of the leukotriene pathway, suggesting its potential as a therapeutic agent for leukotriene-dependent pathologies.[1]

Mechanism of Action

The biochemical activity of this compound is characterized by two primary mechanisms:

-

5-Lipoxygenase Inhibition: this compound demonstrates significant inhibitory activity against the 5-lipoxygenase enzyme.[1] In cell-free enzyme assays, it directly inhibits the soluble 5-lipoxygenase from guinea pig peritoneal exudate cells.[1] This inhibition appears to be selective, as it shows minimal activity against 12-lipoxygenase, 15-lipoxygenase, prostaglandin (B15479496) H synthetase, and human phospholipase A2 at relevant concentrations.[1] The inhibitory activity in purified human blood neutrophils was found to be reversible.[1]

-

Leukotriene D4 Receptor Antagonism: In addition to its effects on leukotriene synthesis, this compound acts as a receptor antagonist for leukotriene D4.[2] It has been shown to antagonize LTD4-induced contractions of isolated guinea pig trachea.[2]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound [1]

| Cell/Enzyme Source | IC50 (µM) |

| Rat Peritoneal Exudate Cells | 0.055 |

| Mouse Macrophages | 0.16 |

| Human Peripheral Neutrophils | 1.2 |

| Rat Blood Leukocytes (in vitro) | 8.1 |

| Rat Blood Leukocytes (ex vivo, oral) | 40 (IC50) |

| Fragmented Guinea Pig Lung (pLT release) | 0.63 |

| Soluble 5-Lipoxygenase (Guinea Pig) | 5.7 |

Table 2: In Vivo Efficacy of this compound [1][2]

| Model | Species | Route | ED50 (mg/kg) | Pretreatment Time |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | i.v. | 2.5 | 5 min |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | p.o. | 7.3 | 4 h |

| ex vivo Leukotriene B4 Production (Rat Blood) | Rat | p.o. | 19.6 | 4 h |

| LTD4-induced Bronchoconstriction | Guinea Pig | i.v. | 1.3 | - |

| LTD4-induced Bronchoconstriction | Guinea Pig | p.o. | 6.6 | - |

Table 3: Leukotriene D4 Receptor Antagonist Activity of this compound [2]

| Assay | Species | pA2 |

| LTD4-induced Contractions (Isolated Trachea) | Guinea Pig | 6.06 |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

While the original publications do not provide exhaustive step-by-step protocols, the following methodologies are based on the descriptions of the key experiments cited.

5.1. In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 value of a compound against 5-lipoxygenase activity in a cell-based assay.

-

Cell Preparation:

-

Isolate the desired cells (e.g., rat peritoneal exudate cells, mouse macrophages, human peripheral neutrophils) using standard cell isolation techniques.

-

Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-5 x 10^6 cells/mL.

-

-

Incubation with Inhibitor:

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Stimulation of Leukotriene Production:

-

Stimulate the cells with a calcium ionophore (e.g., A23187, final concentration 5 µM) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

Incubate for a further period (e.g., 10-15 minutes) at 37°C.

-

-

Termination of Reaction and Sample Preparation:

-

Stop the reaction by adding a cold solvent (e.g., methanol (B129727) or ethanol) and placing the samples on ice.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Quantification of Leukotrienes:

-

Quantify the amount of LTB4 or other leukotrienes in the supernatant using a validated method such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5.2. In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This protocol outlines the general procedure for assessing the in vivo efficacy of a compound in an allergic asthma model.

-

Sensitization:

-

Sensitize guinea pigs to ovalbumin by intraperitoneal injection of ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., day 1 and day 3).

-

-

Drug Administration:

-

Administer this compound or vehicle control to the sensitized guinea pigs via the desired route (intravenous or oral) at a specified time before the ovalbumin challenge.

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pigs with a suitable anesthetic (e.g., pentobarbital).

-

Perform a tracheotomy and cannulate the trachea for artificial ventilation.

-

Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

-

-

Measurement of Bronchoconstriction:

-

Measure baseline pulmonary mechanics, such as pulmonary inflation pressure or airway resistance.

-

Induce bronchoconstriction by administering an intravenous challenge of ovalbumin.

-

Continuously monitor and record the changes in pulmonary mechanics for a specified period after the challenge.

-

-

Data Analysis:

-

Calculate the peak increase in bronchoconstriction for each animal.

-

Determine the percentage of inhibition of the ovalbumin-induced bronchoconstriction by this compound compared to the vehicle-treated group.

-

Calculate the ED50 value from the dose-response curve.

-

5.3. LTD4-Induced Contraction of Isolated Guinea Pig Trachea (General Protocol)

This protocol describes a method for evaluating the antagonist activity of a compound at the LTD4 receptor in an ex vivo tissue bath system.

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings or spiral strips and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Equilibration and Baseline Measurement:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes).

-

Record the baseline isometric tension.

-

-

Antagonist Incubation:

-

Add various concentrations of this compound or vehicle control to the organ bath and incubate for a set time (e.g., 30 minutes).

-

-

Agonist Challenge:

-

Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractile response.

-

-

Data Analysis:

-

Construct concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

Experimental Workflow

The following diagram provides a logical workflow for the characterization of a dual 5-LO inhibitor and LTD4 receptor antagonist like this compound.

References

The Biochemical Pathway of WY-50295: A Dual Inhibitor of 5-Lipoxygenase and Leukotriene D4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WY-50295 is a potent and orally active compound that demonstrates a dual mechanism of action by inhibiting the 5-lipoxygenase (5-LO) enzyme and antagonizing the leukotriene D4 (LTD4) receptor. This dual activity makes it a significant subject of interest for therapeutic intervention in inflammatory and allergic conditions, such as asthma. This technical guide provides a comprehensive overview of the biochemical pathway of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of a variety of inflammatory diseases. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Cysteinyl leukotrienes, particularly LTD4, are potent bronchoconstrictors and pro-inflammatory mediators that exert their effects through specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

This compound, as a tromethamine salt, has been identified as a potent inhibitor of 5-LO, thereby blocking the production of all leukotrienes.[1][2] Furthermore, it acts as a competitive antagonist at the LTD4 receptor, preventing the downstream signaling cascade initiated by LTD4.[2] This dual inhibitory action provides a comprehensive blockade of the leukotriene pathway, suggesting its potential as a therapeutic agent for leukotriene-dependent pathologies.[1]

Mechanism of Action

The biochemical activity of this compound is characterized by two primary mechanisms:

-

5-Lipoxygenase Inhibition: this compound demonstrates significant inhibitory activity against the 5-lipoxygenase enzyme.[1] In cell-free enzyme assays, it directly inhibits the soluble 5-lipoxygenase from guinea pig peritoneal exudate cells.[1] This inhibition appears to be selective, as it shows minimal activity against 12-lipoxygenase, 15-lipoxygenase, prostaglandin H synthetase, and human phospholipase A2 at relevant concentrations.[1] The inhibitory activity in purified human blood neutrophils was found to be reversible.[1]

-

Leukotriene D4 Receptor Antagonism: In addition to its effects on leukotriene synthesis, this compound acts as a receptor antagonist for leukotriene D4.[2] It has been shown to antagonize LTD4-induced contractions of isolated guinea pig trachea.[2]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound [1]

| Cell/Enzyme Source | IC50 (µM) |

| Rat Peritoneal Exudate Cells | 0.055 |

| Mouse Macrophages | 0.16 |

| Human Peripheral Neutrophils | 1.2 |

| Rat Blood Leukocytes (in vitro) | 8.1 |

| Rat Blood Leukocytes (ex vivo, oral) | 40 (IC50) |

| Fragmented Guinea Pig Lung (pLT release) | 0.63 |

| Soluble 5-Lipoxygenase (Guinea Pig) | 5.7 |

Table 2: In Vivo Efficacy of this compound [1][2]

| Model | Species | Route | ED50 (mg/kg) | Pretreatment Time |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | i.v. | 2.5 | 5 min |

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | p.o. | 7.3 | 4 h |

| ex vivo Leukotriene B4 Production (Rat Blood) | Rat | p.o. | 19.6 | 4 h |

| LTD4-induced Bronchoconstriction | Guinea Pig | i.v. | 1.3 | - |

| LTD4-induced Bronchoconstriction | Guinea Pig | p.o. | 6.6 | - |

Table 3: Leukotriene D4 Receptor Antagonist Activity of this compound [2]

| Assay | Species | pA2 |

| LTD4-induced Contractions (Isolated Trachea) | Guinea Pig | 6.06 |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

While the original publications do not provide exhaustive step-by-step protocols, the following methodologies are based on the descriptions of the key experiments cited.

5.1. In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 value of a compound against 5-lipoxygenase activity in a cell-based assay.

-

Cell Preparation:

-

Isolate the desired cells (e.g., rat peritoneal exudate cells, mouse macrophages, human peripheral neutrophils) using standard cell isolation techniques.

-

Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-5 x 10^6 cells/mL.

-

-

Incubation with Inhibitor:

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Stimulation of Leukotriene Production:

-

Stimulate the cells with a calcium ionophore (e.g., A23187, final concentration 5 µM) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

Incubate for a further period (e.g., 10-15 minutes) at 37°C.

-

-

Termination of Reaction and Sample Preparation:

-

Stop the reaction by adding a cold solvent (e.g., methanol or ethanol) and placing the samples on ice.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Quantification of Leukotrienes:

-

Quantify the amount of LTB4 or other leukotrienes in the supernatant using a validated method such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5.2. In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This protocol outlines the general procedure for assessing the in vivo efficacy of a compound in an allergic asthma model.

-

Sensitization:

-

Sensitize guinea pigs to ovalbumin by intraperitoneal injection of ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., day 1 and day 3).

-

-

Drug Administration:

-

Administer this compound or vehicle control to the sensitized guinea pigs via the desired route (intravenous or oral) at a specified time before the ovalbumin challenge.

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pigs with a suitable anesthetic (e.g., pentobarbital).

-

Perform a tracheotomy and cannulate the trachea for artificial ventilation.

-

Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

-

-

Measurement of Bronchoconstriction:

-

Measure baseline pulmonary mechanics, such as pulmonary inflation pressure or airway resistance.

-

Induce bronchoconstriction by administering an intravenous challenge of ovalbumin.

-

Continuously monitor and record the changes in pulmonary mechanics for a specified period after the challenge.

-

-

Data Analysis:

-

Calculate the peak increase in bronchoconstriction for each animal.

-

Determine the percentage of inhibition of the ovalbumin-induced bronchoconstriction by this compound compared to the vehicle-treated group.

-

Calculate the ED50 value from the dose-response curve.

-

5.3. LTD4-Induced Contraction of Isolated Guinea Pig Trachea (General Protocol)

This protocol describes a method for evaluating the antagonist activity of a compound at the LTD4 receptor in an ex vivo tissue bath system.

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings or spiral strips and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Equilibration and Baseline Measurement:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes).

-

Record the baseline isometric tension.

-

-

Antagonist Incubation:

-

Add various concentrations of this compound or vehicle control to the organ bath and incubate for a set time (e.g., 30 minutes).

-

-

Agonist Challenge:

-

Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractile response.

-

-

Data Analysis:

-

Construct concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

Experimental Workflow

The following diagram provides a logical workflow for the characterization of a dual 5-LO inhibitor and LTD4 receptor antagonist like this compound.

References

The Role of WY-50295 in Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-50295, also known as piriprost, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid (AA) metabolic cascade. By targeting 5-LO, this compound effectively blocks the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on arachidonic acid metabolism, and detailed experimental protocols for its evaluation.

Introduction: The Arachidonic Acid Cascade

Arachidonic acid is a polyunsaturated fatty acid that is released from the cell membrane by the action of phospholipase A2. Once liberated, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1]

The 5-lipoxygenase pathway is of particular interest in inflammatory processes. The central enzyme, 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then rapidly converted to leukotriene A4 (LTA4), a pivotal substrate for the synthesis of various leukotrienes. LTA4 can be hydrolyzed to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or conjugated with glutathione (B108866) to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.[2]

This compound: A Selective 5-Lipoxygenase Inhibitor

This compound is an orally active compound that demonstrates significant and selective inhibitory activity against 5-lipoxygenase.[3] Its mechanism of action involves the direct inhibition of the 5-LO enzyme, thereby preventing the initial step in the leukotriene biosynthetic pathway.

Potency and Selectivity

This compound exhibits potent inhibition of 5-lipoxygenase across various cell types. Notably, it shows selectivity for 5-LO over other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and prostaglandin (B15479496) H synthetase (cyclooxygenase).[3] This selectivity is crucial for minimizing off-target effects and providing a targeted therapeutic approach.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key efficacy data.

| Cell Type/System | Parameter | Value | Reference |

| Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [3] |

| Mouse Macrophages | IC50 | 0.16 µM | [3] |

| Human Peripheral Neutrophils | IC50 | 1.2 µM | [3] |

| Rat Blood Leukocytes | IC50 | 8.1 µM | [3] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | IC50 | 5.7 µM | [3] |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | IC50 | 0.63 µM | [3][4] |

| Rat Whole Blood Leukocytes (LTB4 formation) | IC50 | 40 µM | [5][6][7] |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Animal Model | Parameter | Route | Value | Reference |

| Rat (ex vivo LTB4 production in blood leukocytes) | ED50 | p.o. | 19.6 mg/kg | [3] |

| Anesthetized Sensitized Guinea Pigs (ovalbumin-induced bronchoconstriction) | ED50 | i.v. | 2.5 mg/kg | [3][4] |

| Anesthetized Sensitized Guinea Pigs (ovalbumin-induced bronchoconstriction) | ED50 | p.o. | 7.3 mg/kg | [3][4] |

| Rat Whole Blood Leukocytes (LTB4 formation) | ED50 | p.o. | 18 mg/kg | [5][6][7] |

Table 2: In Vivo Effective Doses (ED50) of this compound

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism and Site of this compound Action

Caption: The arachidonic acid cascade and the inhibitory action of this compound on the 5-lipoxygenase pathway.

General Workflow for In Vivo Evaluation of this compound

Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a model of allergic bronchoconstriction.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay in Human Peripheral Neutrophils

Objective: To determine the IC50 of this compound for the inhibition of 5-lipoxygenase activity in isolated human neutrophils.

Materials:

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Dextran (B179266) T-500

-

Calcium Ionophore A23187

-

Arachidonic Acid

-

This compound

-

Internal Standard (e.g., Prostaglandin B2)

-

Solid Phase Extraction (SPE) columns

-

HPLC system with UV detector or LC-MS/MS

Protocol:

-

Neutrophil Isolation: Isolate human peripheral neutrophils from fresh venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque density gradient.

-

Cell Resuspension: Resuspend the purified neutrophils in HBSS containing calcium and magnesium to a final concentration of 1 x 10^7 cells/mL.

-

Pre-incubation with this compound: Pre-incubate aliquots of the neutrophil suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration 5 µM) and arachidonic acid (final concentration 10 µM).

-

Incubation: Incubate the cell suspension for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the cell debris. Purify the leukotrienes from the supernatant using solid-phase extraction.

-

Quantification: Analyze the samples by reverse-phase HPLC with UV detection at 280 nm (for LTB4) or by LC-MS/MS for more sensitive and specific quantification.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

Objective: To determine the ED50 of this compound for the inhibition of antigen-induced bronchoconstriction in a guinea pig model of asthma.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (adjuvant)

-

This compound

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula

-

Plethysmograph or system to measure pulmonary inflation pressure

-

Nebulizer

Protocol:

-

Sensitization: Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide on days 1 and 3.

-

Drug Administration: On the day of the experiment (e.g., day 14), administer this compound or vehicle control via the desired route (intravenous or oral) at a specified pretreatment time (e.g., 5 minutes for i.v., 4 hours for p.o.).

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pigs, and cannulate the trachea for artificial ventilation. Monitor bronchoconstriction by measuring changes in pulmonary inflation pressure or by using a whole-body plethysmograph.

-

Antigen Challenge: Challenge the animals with an aerosol of ovalbumin (e.g., 0.1% in saline) delivered via a nebulizer connected to the tracheal cannula.

-

Measurement of Bronchoconstriction: Record the increase in pulmonary inflation pressure or the changes in airway resistance for a defined period after the ovalbumin challenge.

-

Data Analysis: Calculate the peak bronchoconstrictor response for each animal. Determine the percentage of inhibition of the bronchoconstrictor response in the this compound-treated groups compared to the vehicle-treated group. Calculate the ED50 value from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its ability to block the synthesis of pro-inflammatory leukotrienes makes it a valuable tool for research into the role of these mediators in various diseases and a potential therapeutic agent for conditions such as asthma. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other 5-lipoxygenase inhibitors.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptidoleukotriene (PLT) release and absorption from the airways of the isolated perfused guinea pig lung following chemical and antigenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Role of WY-50295 in Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-50295, also known as piriprost, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid (AA) metabolic cascade. By targeting 5-LO, this compound effectively blocks the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on arachidonic acid metabolism, and detailed experimental protocols for its evaluation.

Introduction: The Arachidonic Acid Cascade

Arachidonic acid is a polyunsaturated fatty acid that is released from the cell membrane by the action of phospholipase A2. Once liberated, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1]

The 5-lipoxygenase pathway is of particular interest in inflammatory processes. The central enzyme, 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then rapidly converted to leukotriene A4 (LTA4), a pivotal substrate for the synthesis of various leukotrienes. LTA4 can be hydrolyzed to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or conjugated with glutathione to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.[2]

This compound: A Selective 5-Lipoxygenase Inhibitor

This compound is an orally active compound that demonstrates significant and selective inhibitory activity against 5-lipoxygenase.[3] Its mechanism of action involves the direct inhibition of the 5-LO enzyme, thereby preventing the initial step in the leukotriene biosynthetic pathway.

Potency and Selectivity

This compound exhibits potent inhibition of 5-lipoxygenase across various cell types. Notably, it shows selectivity for 5-LO over other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase (cyclooxygenase).[3] This selectivity is crucial for minimizing off-target effects and providing a targeted therapeutic approach.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key efficacy data.

| Cell Type/System | Parameter | Value | Reference |

| Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [3] |

| Mouse Macrophages | IC50 | 0.16 µM | [3] |

| Human Peripheral Neutrophils | IC50 | 1.2 µM | [3] |

| Rat Blood Leukocytes | IC50 | 8.1 µM | [3] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | IC50 | 5.7 µM | [3] |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | IC50 | 0.63 µM | [3][4] |

| Rat Whole Blood Leukocytes (LTB4 formation) | IC50 | 40 µM | [5][6][7] |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Animal Model | Parameter | Route | Value | Reference |

| Rat (ex vivo LTB4 production in blood leukocytes) | ED50 | p.o. | 19.6 mg/kg | [3] |

| Anesthetized Sensitized Guinea Pigs (ovalbumin-induced bronchoconstriction) | ED50 | i.v. | 2.5 mg/kg | [3][4] |

| Anesthetized Sensitized Guinea Pigs (ovalbumin-induced bronchoconstriction) | ED50 | p.o. | 7.3 mg/kg | [3][4] |

| Rat Whole Blood Leukocytes (LTB4 formation) | ED50 | p.o. | 18 mg/kg | [5][6][7] |

Table 2: In Vivo Effective Doses (ED50) of this compound

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism and Site of this compound Action

Caption: The arachidonic acid cascade and the inhibitory action of this compound on the 5-lipoxygenase pathway.

General Workflow for In Vivo Evaluation of this compound

Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a model of allergic bronchoconstriction.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay in Human Peripheral Neutrophils

Objective: To determine the IC50 of this compound for the inhibition of 5-lipoxygenase activity in isolated human neutrophils.

Materials:

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Dextran T-500

-

Calcium Ionophore A23187

-

Arachidonic Acid

-

This compound

-

Methanol

-

Internal Standard (e.g., Prostaglandin B2)

-

Solid Phase Extraction (SPE) columns

-

HPLC system with UV detector or LC-MS/MS

Protocol:

-

Neutrophil Isolation: Isolate human peripheral neutrophils from fresh venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque density gradient.

-

Cell Resuspension: Resuspend the purified neutrophils in HBSS containing calcium and magnesium to a final concentration of 1 x 10^7 cells/mL.

-

Pre-incubation with this compound: Pre-incubate aliquots of the neutrophil suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration 5 µM) and arachidonic acid (final concentration 10 µM).

-

Incubation: Incubate the cell suspension for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the cell debris. Purify the leukotrienes from the supernatant using solid-phase extraction.

-

Quantification: Analyze the samples by reverse-phase HPLC with UV detection at 280 nm (for LTB4) or by LC-MS/MS for more sensitive and specific quantification.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

Objective: To determine the ED50 of this compound for the inhibition of antigen-induced bronchoconstriction in a guinea pig model of asthma.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

This compound

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula

-

Plethysmograph or system to measure pulmonary inflation pressure

-

Nebulizer

Protocol:

-

Sensitization: Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide on days 1 and 3.

-

Drug Administration: On the day of the experiment (e.g., day 14), administer this compound or vehicle control via the desired route (intravenous or oral) at a specified pretreatment time (e.g., 5 minutes for i.v., 4 hours for p.o.).

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pigs, and cannulate the trachea for artificial ventilation. Monitor bronchoconstriction by measuring changes in pulmonary inflation pressure or by using a whole-body plethysmograph.

-

Antigen Challenge: Challenge the animals with an aerosol of ovalbumin (e.g., 0.1% in saline) delivered via a nebulizer connected to the tracheal cannula.

-

Measurement of Bronchoconstriction: Record the increase in pulmonary inflation pressure or the changes in airway resistance for a defined period after the ovalbumin challenge.

-

Data Analysis: Calculate the peak bronchoconstrictor response for each animal. Determine the percentage of inhibition of the bronchoconstrictor response in the this compound-treated groups compared to the vehicle-treated group. Calculate the ED50 value from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its ability to block the synthesis of pro-inflammatory leukotrienes makes it a valuable tool for research into the role of these mediators in various diseases and a potential therapeutic agent for conditions such as asthma. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other 5-lipoxygenase inhibitors.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptidoleukotriene (PLT) release and absorption from the airways of the isolated perfused guinea pig lung following chemical and antigenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to WY-50295 Tromethamine Salt: A Dual-Action 5-Lipoxygenase Inhibitor and Leukotriene D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-50295 tromethamine salt is a potent and orally active compound demonstrating a dual mechanism of action as both a selective 5-lipoxygenase (5-LO) inhibitor and a leukotriene D4 (LTD4) receptor antagonist. This dual functionality makes it a significant subject of interest for therapeutic intervention in leukotriene-dependent pathologies such as asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the core functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Function and Mechanism of Action

This compound primarily functions as a direct inhibitor of the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes. By inhibiting 5-LO, this compound effectively reduces the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are pivotal in the pathophysiology of various inflammatory and allergic responses, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability.

Furthermore, this compound exhibits a secondary but significant function as a competitive antagonist at the LTD4 receptor. This dual action not only curtails the production of leukotrienes but also blocks the effects of any remaining LTD4 at its target receptor, offering a more comprehensive blockade of the leukotriene pathway.

Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either LTB4 or the cysteinyl leukotrienes. This compound acts directly on the 5-lipoxygenase enzyme to halt this cascade. Additionally, it competitively binds to the CysLT1 receptor, preventing the downstream signaling of LTD4.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory and effective concentrations.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound

| Cell/Enzyme System | IC50 (µM) | Reference |

| Rat Peritoneal Exudate Cells | 0.055 | |

| Mouse Macrophages | 0.16 | |

| Human Peripheral Neutrophils | 1.2 | |

| Rat Blood Leukocytes | 8.1 | |

| Guinea Pig Peritoneal Exudate Cells (soluble 5-LO) | 5.7 | |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | 0.63 | |

| Rat Whole Blood Leukocytes (LTB4 formation) | 40 |

Table 2: In Vivo Efficacy of this compound

| Model | Route | Pretreatment Time | ED50 (mg/kg) | Reference |

| Ovalbumin-induced Bronchoconstriction (Guinea Pig) | i.v. | 5 min | 2.5 | |

| Ovalbumin-induced Bronchoconstriction (Guinea Pig) | p.o. | 4 h | 7.3 | |

| LTD4-induced Bronchoconstriction (Guinea Pig) | i.v. | - | 1.3 | |

| LTD4-induced Bronchoconstriction (Guinea Pig) | p.o. | - | 6.6 | |

| Ex vivo LTB4 Production (Rat Blood Leukocytes) | p.o. | 4 h | 19.6 | |

| Ex vivo LTB4 Production (Rat Whole Blood) | p.o. | - | 18 |

Table 3: LTD4 Receptor Antagonism of this compound

| Assay | Parameter | Value | Reference |

| LTD4-induced Contractions of Isolated Guinea Pig Trachea | pA2 | 6.06 |

Table 4: Enzyme Selectivity of this compound

| Enzyme | Activity | Concentration | Reference |

| 12-Lipoxygenase | Inactive | Up to 500 µM | |

| 15-Lipoxygenase | Inactive | Up to 500 µM | |

| Prostaglandin H Synthetase | Inactive | Up to 500 µM | |

| Human Phospholipase A2 | Inactive | Up to 50 µM | |

| Prostaglandin Generation (Rat Peritoneal Exudate Cells) | No effect | Up to 10 µM | |

| Prostaglandin Generation (Mouse Macrophages) | No effect | Up to 1 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the function of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LO enzyme directly.

Methodology:

-

Cell Preparation: Isolate target cells (e.g., rat peritoneal exudate cells, human neutrophils) and resuspend in a suitable buffer.

-

Pre-incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Termination and Extraction: The reaction is stopped, and leukotrienes are extracted from the supernatant.

-

Quantification: The amount of LTB4 produced is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits LTB4 production by 50% (IC50) is calculated.

Ex Vivo Leukotriene B4 Production Assay

This assay measures the effect of an orally administered compound on leukotriene production in whole blood.

Methodology:

-

Dosing: Animals (e.g., rats) are orally administered this compound or vehicle.

-

Blood Collection: At a specified time post-dosing (e.g., 4 hours), blood samples are collected.

-

Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore to induce LTB4 production.

-

Incubation and Processing: The samples are incubated, and the reaction is then stopped, followed by plasma separation.

-

Quantification: LTB4 levels in the plasma are measured.

-

Data Analysis: The oral dose of this compound that inhibits ex vivo LTB4 production by 50% (ED50) is determined.

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of a compound against an allergen-induced asthma-like response.

Methodology:

-

Sensitization: Guinea pigs are actively sensitized to ovalbumin to induce an allergic phenotype.

-

Drug Administration: Sensitized animals are pre-treated with this compound or vehicle via intravenous (i.v.) or oral (p.o.) routes.

-

Anesthesia and Monitoring: Animals are anesthetized, and their bronchial airway pressure is monitored.

-

Allergen Challenge: A bronchoconstrictive response is induced by an intravenous challenge with ovalbumin.

-

Measurement: The peak increase in airway pressure is recorded.

-

Data Analysis: The dose of this compound that causes a 50% inhibition of the ovalbumin-induced bronchoconstriction (ED50) is calculated.

LTD4-Induced Contraction of Isolated Guinea Pig Trachea and Schild Analysis

This ex vivo assay is used to determine the potency of a compound as a competitive antagonist at the LTD4 receptor.

Methodology:

-

Tissue Preparation: Tracheas are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution.

-

Cumulative Concentration-Response Curve to LTD4: A cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.

-

Incubation with Antagonist: The tissues are washed and then incubated with a fixed concentration of this compound for a specified period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to LTD4 is generated in the presence of this compound.

-

Schild Analysis: The process is repeated with multiple concentrations of this compound. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is constructed. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Conclusion

This compound tromethamine salt is a well-characterized dual-action inhibitor of the leukotriene pathway. Its potent inhibition of 5-lipoxygenase, coupled with its LTD4 receptor antagonism, provides a robust mechanism for mitigating the pro-inflammatory and bronchoconstrictive effects of leukotrienes. The quantitative data from a range of in vitro and in vivo studies underscore its potential as a therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation and development of compounds targeting the 5-lipoxygenase pathway. The high selectivity of this compound for 5-lipoxygenase over other related enzymes further highlights its targeted therapeutic profile.

An In-depth Technical Guide to WY-50295 Tromethamine Salt: A Dual-Action 5-Lipoxygenase Inhibitor and Leukotriene D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-50295 tromethamine salt is a potent and orally active compound demonstrating a dual mechanism of action as both a selective 5-lipoxygenase (5-LO) inhibitor and a leukotriene D4 (LTD4) receptor antagonist. This dual functionality makes it a significant subject of interest for therapeutic intervention in leukotriene-dependent pathologies such as asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the core functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Function and Mechanism of Action

This compound primarily functions as a direct inhibitor of the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes. By inhibiting 5-LO, this compound effectively reduces the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are pivotal in the pathophysiology of various inflammatory and allergic responses, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability.

Furthermore, this compound exhibits a secondary but significant function as a competitive antagonist at the LTD4 receptor. This dual action not only curtails the production of leukotrienes but also blocks the effects of any remaining LTD4 at its target receptor, offering a more comprehensive blockade of the leukotriene pathway.

Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either LTB4 or the cysteinyl leukotrienes. This compound acts directly on the 5-lipoxygenase enzyme to halt this cascade. Additionally, it competitively binds to the CysLT1 receptor, preventing the downstream signaling of LTD4.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory and effective concentrations.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound

| Cell/Enzyme System | IC50 (µM) | Reference |

| Rat Peritoneal Exudate Cells | 0.055 | |

| Mouse Macrophages | 0.16 | |

| Human Peripheral Neutrophils | 1.2 | |

| Rat Blood Leukocytes | 8.1 | |

| Guinea Pig Peritoneal Exudate Cells (soluble 5-LO) | 5.7 | |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | 0.63 | |

| Rat Whole Blood Leukocytes (LTB4 formation) | 40 |

Table 2: In Vivo Efficacy of this compound

| Model | Route | Pretreatment Time | ED50 (mg/kg) | Reference |

| Ovalbumin-induced Bronchoconstriction (Guinea Pig) | i.v. | 5 min | 2.5 | |

| Ovalbumin-induced Bronchoconstriction (Guinea Pig) | p.o. | 4 h | 7.3 | |

| LTD4-induced Bronchoconstriction (Guinea Pig) | i.v. | - | 1.3 | |

| LTD4-induced Bronchoconstriction (Guinea Pig) | p.o. | - | 6.6 | |

| Ex vivo LTB4 Production (Rat Blood Leukocytes) | p.o. | 4 h | 19.6 | |

| Ex vivo LTB4 Production (Rat Whole Blood) | p.o. | - | 18 |

Table 3: LTD4 Receptor Antagonism of this compound

| Assay | Parameter | Value | Reference |

| LTD4-induced Contractions of Isolated Guinea Pig Trachea | pA2 | 6.06 |

Table 4: Enzyme Selectivity of this compound

| Enzyme | Activity | Concentration | Reference |

| 12-Lipoxygenase | Inactive | Up to 500 µM | |

| 15-Lipoxygenase | Inactive | Up to 500 µM | |

| Prostaglandin H Synthetase | Inactive | Up to 500 µM | |

| Human Phospholipase A2 | Inactive | Up to 50 µM | |

| Prostaglandin Generation (Rat Peritoneal Exudate Cells) | No effect | Up to 10 µM | |

| Prostaglandin Generation (Mouse Macrophages) | No effect | Up to 1 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the function of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LO enzyme directly.

Methodology:

-

Cell Preparation: Isolate target cells (e.g., rat peritoneal exudate cells, human neutrophils) and resuspend in a suitable buffer.

-

Pre-incubation: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Termination and Extraction: The reaction is stopped, and leukotrienes are extracted from the supernatant.

-

Quantification: The amount of LTB4 produced is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits LTB4 production by 50% (IC50) is calculated.

Ex Vivo Leukotriene B4 Production Assay

This assay measures the effect of an orally administered compound on leukotriene production in whole blood.

Methodology:

-

Dosing: Animals (e.g., rats) are orally administered this compound or vehicle.

-

Blood Collection: At a specified time post-dosing (e.g., 4 hours), blood samples are collected.

-

Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore to induce LTB4 production.

-

Incubation and Processing: The samples are incubated, and the reaction is then stopped, followed by plasma separation.

-

Quantification: LTB4 levels in the plasma are measured.

-

Data Analysis: The oral dose of this compound that inhibits ex vivo LTB4 production by 50% (ED50) is determined.

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of a compound against an allergen-induced asthma-like response.

Methodology:

-

Sensitization: Guinea pigs are actively sensitized to ovalbumin to induce an allergic phenotype.

-

Drug Administration: Sensitized animals are pre-treated with this compound or vehicle via intravenous (i.v.) or oral (p.o.) routes.

-

Anesthesia and Monitoring: Animals are anesthetized, and their bronchial airway pressure is monitored.

-

Allergen Challenge: A bronchoconstrictive response is induced by an intravenous challenge with ovalbumin.

-

Measurement: The peak increase in airway pressure is recorded.

-

Data Analysis: The dose of this compound that causes a 50% inhibition of the ovalbumin-induced bronchoconstriction (ED50) is calculated.

LTD4-Induced Contraction of Isolated Guinea Pig Trachea and Schild Analysis

This ex vivo assay is used to determine the potency of a compound as a competitive antagonist at the LTD4 receptor.

Methodology:

-

Tissue Preparation: Tracheas are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution.

-

Cumulative Concentration-Response Curve to LTD4: A cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.

-

Incubation with Antagonist: The tissues are washed and then incubated with a fixed concentration of this compound for a specified period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to LTD4 is generated in the presence of this compound.

-

Schild Analysis: The process is repeated with multiple concentrations of this compound. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is constructed. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Conclusion

This compound tromethamine salt is a well-characterized dual-action inhibitor of the leukotriene pathway. Its potent inhibition of 5-lipoxygenase, coupled with its LTD4 receptor antagonism, provides a robust mechanism for mitigating the pro-inflammatory and bronchoconstrictive effects of leukotrienes. The quantitative data from a range of in vitro and in vivo studies underscore its potential as a therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation and development of compounds targeting the 5-lipoxygenase pathway. The high selectivity of this compound for 5-lipoxygenase over other related enzymes further highlights its targeted therapeutic profile.

An In-depth Technical Guide on the Early Efficacy Research of WY-50295

This technical guide provides a comprehensive overview of the early preclinical research on the efficacy of WY-50295, a potent and selective 5-lipoxygenase inhibitor. The data presented is compiled from initial studies that characterized its inhibitory activity and in vivo effects. This document is intended for researchers, scientists, and professionals in drug development.

Quantitative Efficacy Data

The early efficacy of this compound was evaluated through a series of in vitro and in vivo experiments, demonstrating its potent inhibitory effects on the 5-lipoxygenase pathway and its activity in animal models of allergic bronchoconstriction.

Table 1: In Vitro Efficacy of this compound

| Assay | Species/Cell Type | IC50 (µM) | Selectivity |

| 5-Lipoxygenase Inhibition | Rat Peritoneal Exudate Cells | 0.055 | Did not affect prostaglandin (B15479496) generation at concentrations up to 10 µM.[1] |

| 5-Lipoxygenase Inhibition | Mouse Macrophages | 0.16 | Did not affect prostaglandin generation at concentrations up to 1 µM.[1] |

| 5-Lipoxygenase Inhibition | Human Peripheral Neutrophils | 1.2 | The inhibitory activity was reversible.[1] |

| 5-Lipoxygenase Inhibition | Rat Blood Leukocytes | 8.1 | - |

| Soluble 5-Lipoxygenase Inhibition | Guinea Pig Peritoneal Exudate Cells | 5.7 | Inactive against 12-lipoxygenase, 15-lipoxygenase, or prostaglandin H synthetase (up to 500 µM) and human phospholipase A2 (up to 50 µM).[1] |

| Inhibition of Peptidoleukotriene Release | Fragmented Guinea Pig Lung | 0.63 | - |

| Inhibition of Leukotriene B4 (LTB4) Production (in vitro) | Rat Whole Blood Leukocytes | 40 | Inactive in human whole blood at concentrations up to 200 µM, likely due to high affinity binding to human serum albumin.[2] |

| LTD4 Receptor Antagonism (Contractions of isolated guinea pig trachea) | Guinea Pig | pA2 = 6.06 | Possesses complimentary actions of 5-LO inhibition and LTD4 receptor antagonism.[3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration | Pretreatment Time | ED50 (mg/kg) |

| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Intravenous | 5 minutes | 2.5 |

| Ovalbumin-Induced Bronchoconstriction | Guinea Pig | Oral | 4 hours | 7.3 |

| LTD4-Induced Bronchoconstriction | Guinea Pig | Intravenous | - | 1.3 |

| LTD4-Induced Bronchoconstriction | Guinea Pig | Oral | - | 6.6 |

| Ex Vivo Leukotriene B4 (LTB4) Production Inhibition | Rat | Oral | 4 hours | 19.6 |

Experimental Protocols

Detailed experimental protocols for the early studies on this compound are not fully available in the public domain. However, based on the published abstracts and general pharmacological methods, the following methodologies were likely employed.

2.1. In Vitro 5-Lipoxygenase Inhibition Assays These assays are designed to measure the direct inhibitory effect of a compound on the 5-lipoxygenase (5-LOX) enzyme.

-

Cell-Based Assays (Rat Peritoneal Exudate Cells, Mouse Macrophages, Human Peripheral Neutrophils):

-

Cell Isolation and Culture: Peritoneal exudate cells from rats, macrophages from mice, or peripheral neutrophils from human blood were isolated using standard techniques such as peritoneal lavage or density gradient centrifugation.

-

Incubation with this compound: The isolated cells were pre-incubated with varying concentrations of this compound tromethamine.

-

Stimulation: The cells were then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid from the cell membrane and initiate the 5-lipoxygenase cascade.

-

Quantification of Leukotrienes: The production of leukotriene B4 (LTB4) or other 5-LOX products in the cell supernatant was quantified using methods such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

IC50 Determination: The concentration of this compound that caused a 50% inhibition of leukotriene production (IC50) was calculated from the dose-response curve.

-

-

Cell-Free Enzyme Assay (Soluble 5-Lipoxygenase from Guinea Pig):

-

Enzyme Preparation: A soluble fraction containing 5-lipoxygenase was prepared from guinea pig peritoneal exudate cells.

-

Assay Reaction: The assay mixture would typically contain a buffer (e.g., phosphate (B84403) buffer, pH 6.3), the 5-LOX enzyme preparation, this compound at various concentrations, and the substrate, arachidonic acid (or linoleic acid).

-

Measurement of Activity: The enzyme activity was monitored by measuring the increase in UV absorbance at 234 nm, which corresponds to the formation of conjugated dienes (e.g., hydroperoxy-octadecadienoate) from the substrate.

-

IC50 Calculation: The percent inhibition at each concentration of this compound was calculated, and the IC50 value was determined.